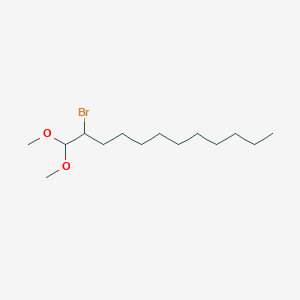
2-Bromo-1,1-dimethoxydodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1,1-dimethoxydodecane is an organic compound with the molecular formula C14H29BrO2. It is a brominated derivative of dodecane, featuring two methoxy groups attached to the first carbon atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,1-dimethoxydodecane typically involves the bromination of 1,1-dimethoxydodecane. This can be achieved by reacting 1,1-dimethoxydodecane with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where 1,1-dimethoxydodecane is fed into a reactor containing bromine and a catalyst. The reaction mixture is then subjected to controlled heating and stirring to ensure complete bromination. The product is separated and purified using techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1,1-dimethoxydodecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like ethanol or water.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used, often in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed, usually in acidic or neutral conditions.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or thioethers.
Elimination Reactions: The major products are alkenes.
Oxidation: The products can be aldehydes or carboxylic acids, depending on the extent of oxidation.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1,1-dimethoxydodecane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers.
Wirkmechanismus
The mechanism of action of 2-Bromo-1,1-dimethoxydodecane involves its reactivity as a brominated compound. The bromine atom is highly reactive and can participate in various chemical reactions, such as nucleophilic substitution and elimination. The methoxy groups also contribute to the compound’s reactivity by stabilizing intermediates and transition states during reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1,1-dimethoxyethane: A shorter-chain analog with similar reactivity but different physical properties.
2-Bromo-1,1-dimethoxypropane: Another analog with a slightly longer chain, used in similar applications.
2-Bromo-1,1-dimethoxyhexane: A medium-chain analog with comparable reactivity and applications.
Uniqueness
2-Bromo-1,1-dimethoxydodecane is unique due to its longer carbon chain, which imparts different physical properties, such as higher boiling point and increased hydrophobicity. These properties make it suitable for applications where longer-chain compounds are preferred, such as in the synthesis of surfactants and polymers.
Eigenschaften
CAS-Nummer |
100963-26-6 |
|---|---|
Molekularformel |
C14H29BrO2 |
Molekulargewicht |
309.28 g/mol |
IUPAC-Name |
2-bromo-1,1-dimethoxydodecane |
InChI |
InChI=1S/C14H29BrO2/c1-4-5-6-7-8-9-10-11-12-13(15)14(16-2)17-3/h13-14H,4-12H2,1-3H3 |
InChI-Schlüssel |
USWYGGWITYUKAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C(OC)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















